Bienvenue dans la boutique en ligne BenchChem!

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Lipophilicity ADME profiling LogP

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 1016258-66-4), also named 1-Boc-4-cyanopiperidine-4-carboxylic acid ethyl ester, is a heterocyclic intermediate belonging to the class of orthogonally protected piperidine derivatives. It bears a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, an ethyl ester at the 4-position, and a cyano substituent, with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol.

Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
CAS No. 1016258-66-4
Cat. No. B1399730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
CAS1016258-66-4
Molecular FormulaC14H22N2O4
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3
InChIKeyIEKGLZRZMZMUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 1016258-66-4): Orthogonally Protected Piperidine Building Block for CNS Drug Discovery


1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 1016258-66-4), also named 1-Boc-4-cyanopiperidine-4-carboxylic acid ethyl ester, is a heterocyclic intermediate belonging to the class of orthogonally protected piperidine derivatives. It bears a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen, an ethyl ester at the 4-position, and a cyano substituent, with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol [1]. The compound is widely employed as a versatile scaffold in medicinal chemistry, particularly for the rapid synthesis of CNS-targeted compound libraries, due to the presence of bifunctional handles that permit sequential, selective derivatization [2].

Substitution Risks with 4-Cyanopiperidine-1,4-dicarboxylate Analogs: Evidence of Functional and Physicochemical Divergence


While several 4-cyanopiperidine-1,4-dicarboxylate derivatives are commercially available, direct generic interchange is not advisable due to quantifiable differences in orthogonal reactivity and lipophilicity. The compound's unique combination of a Boc-protected amine and an ethyl ester enables a specific order of deprotection, a critical parameter in multi-step syntheses where acid-labile or base-sensitive intermediates are present. In contrast, analogs such as the 1-benzyl 4-methyl derivative (CAS 362703-33-1) require harsher hydrogenolysis conditions that may be incompatible with downstream functional groups . Furthermore, measured physicochemical properties such as lipophilicity (LogP 1.59) and solubility (1.1 g/L) directly influence phase-transfer and purification outcomes, making the selection of a specific ester hydrolog a parameter that is predictive of process yield . The evidence below details specific quantitative dimensions on which this compound diverges from its closest structural neighbors.

Direct Comparative Analysis: 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate vs. Closest Analogs


Lipophilicity Comparison: Ethyl Ester vs. Methyl Ester Analog

The target compound demonstrates a lower measured logP (1.59) compared to its most direct analog, the 4-methyl ester derivative, 1-tert-butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 362703-34-2). The difference in lipophilicity influences passive membrane permeability predictive of oral bioavailability. The ethyl ester imparts a slightly reduced lipophilic character, a finding that can be strategically exploited to modulate the ADME profile of lead candidates without introducing additional polar atoms [1].

Lipophilicity ADME profiling LogP

Thermal Stability Proxy: Boiling Point Differential Between Ester Homologs

Comparative analysis of calculated boiling points reveals a significant thermal stability differential. The target ethyl ester exhibits a higher boiling point (390.9±42.0 °C at 760 mmHg) compared to its methyl ester homolog (377.1±42.0 °C at 760 mmHg). This ∆T of approximately 13.8 °C suggests enhanced thermal stability, which is a critical parameter during purification steps like vacuum distillation or solvent evaporation under elevated temperatures [1].

Process chemistry purification distillation

Aqueous Solubility Profile vs. Cyanomethyl Homolog

The target compound's aqueous solubility (1.1 g/L, calculated) provides a measurable handleability advantage over the more hydrophobic, higher molecular weight cyanomethyl extended analog, 1-tert-butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 495414-81-8). While no experimental value is available for the comparator, its higher molecular weight (296.36 g/mol vs. 282.34 g/mol) and additional methylene group predict a further decrease in solubility, making the target more suitable for aqueous-based reaction conditions .

Solubility Biopolymer conjugation formulation

Orthogonal Deprotection Selectivity Over Benzyl-Protected Analog

This compound's Boc/ethyl ester protection scheme is orthogonal under standard acidic/basic conditions, a distinct advantage over the 1-benzyl 4-methyl analog (CAS 362703-33-1). The Boc group can be selectively removed with TFA without hydrolyzing the ethyl ester, and conversely, the ethyl ester can be saponified with LiOH at low temperatures while the Boc group remains intact. In the comparator, the benzyl group requires hydrogenolysis, which is incompatible with substrates containing alkenes, alkynes, or alkynyl groups .

Orthogonal deprotection SPPS combinatorial chemistry

Validated Intermediate Role in T-Type Calcium Channel Blocker Synthesis

This compound serves as a key validated intermediate in the synthesis of selective T-type calcium channel (CaV3.1) blockers, a therapeutic target for neuropathic pain. In a landmark study, Woo et al. (2011) prepared 4-piperidinecarboxylate and 4-piperidinecyanide derivatives using this scaffold and evaluated them for in vitro and in vivo activity against the α1G calcium channel. Several compounds exhibited good T-type channel inhibitory activity with minimal off-target activity over the hERG channel (% inhibition at 10μM = 61.85–71.99, hERG channel IC50 = 1.57 ± 0.14–4.98 ± 0.36 μM). The lead compound 31a demonstrated significant reversal of mechanical allodynia in a SNL model of neuropathic pain [1]. This positions the intermediate in a proven druggable pathway, unlike analogs lacking such direct literature validation.

Ion channel Pain Neuroscience

Evidence-Backed Application Scenarios for 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate


CNS Lead Optimization: Fine-Tuning Lipophilicity for Blood-Brain Barrier Penetration

Medicinal chemists can leverage the measured LogP differential (1.59 vs. 1.64 for the methyl ester) to intentionally lower the lipophilicity of a lead series without introducing additional heteroatoms, a common strategy to improve metabolic stability while maintaining CNS penetration. The ethyl ester's intermediate hydrophobicity helps keep compounds within the optimal CNS drug space (LogP 1-4) [1].

Scale-Up Process Development: Thermal Stability-Driven Purification

Process chemists prioritizing overall yield and purity can exploit the +13.8 °C boiling point advantage of the ethyl ester over the methyl ester during thermal distillation and solvent swap operations. This wider thermal window minimizes thermal degradation, which is crucial for multi-kilogram batch production of pharmaceutical intermediates [2].

Combinatorial Library and PROTAC Synthesis: Orthogonal Protection for Solid-Phase Chemistry

In the production of targeted protein degraders (PROTACs) or encoded combinatorial libraries, the orthogonal Boc/ethyl ester protection scheme allows for the sequential, on-resin introduction of a ubiquitin ligase ligand and a target protein ligand with high chemoselectivity. This avoids the use of hydrogenolysis and its associated functional group incompatibility, a key advantage over the benzyl-protected analog .

T-Type Calcium Channel Targeted Pain Research: Structured De-Risking of Compound Acquisition

Laboratories investigating novel non-opioid analgesics for neuropathic pain can immediately integrate this intermediate into a published synthetic route that has already produced a validated in vivo lead compound (31a, active in the SNL model for mechanical allodynia). This establishes a competitive head start compared to the use of structurally similar, but unvalidated, building blocks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.